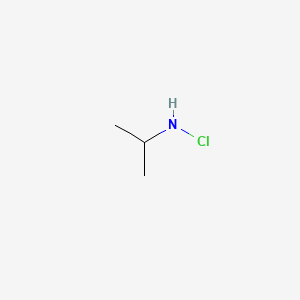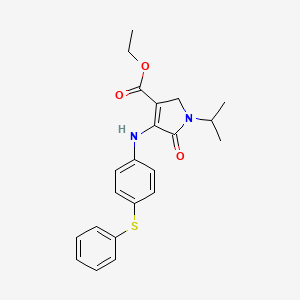
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes various functional groups such as carboxylic acid, ethyl ester, and phenylthio groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions with various nucleophiles.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrroles and their derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The presence of the phenylthio and carboxylic acid groups suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester include other N-substituted pyrroles and their derivatives. These compounds share the pyrrole ring structure but differ in the nature and position of substituents. Examples include:
- 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester
- 2-phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide
The uniqueness of the compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Propiedades
Número CAS |
77711-88-7 |
|---|---|
Fórmula molecular |
C22H24N2O3S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
ethyl 5-oxo-4-(4-phenylsulfanylanilino)-1-propan-2-yl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H24N2O3S/c1-4-27-22(26)19-14-24(15(2)3)21(25)20(19)23-16-10-12-18(13-11-16)28-17-8-6-5-7-9-17/h5-13,15,23H,4,14H2,1-3H3 |
Clave InChI |
MWVOGGOTSMCWDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N(C1)C(C)C)NC2=CC=C(C=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



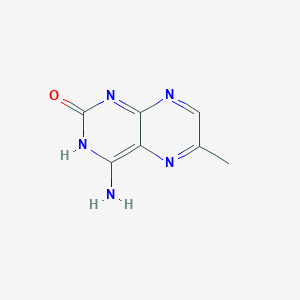
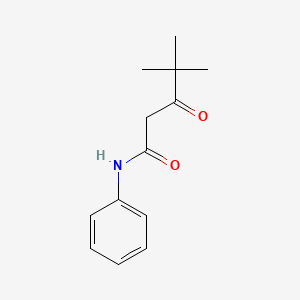

![Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
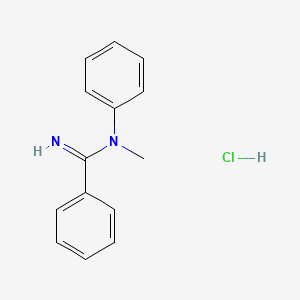
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)
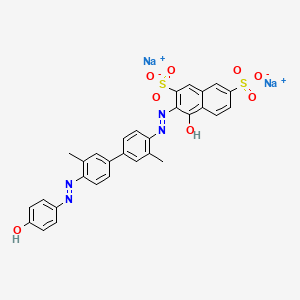
![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)
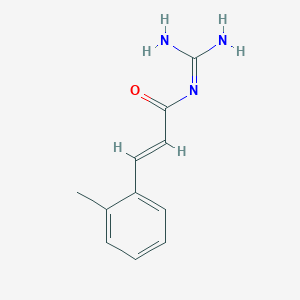

![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
